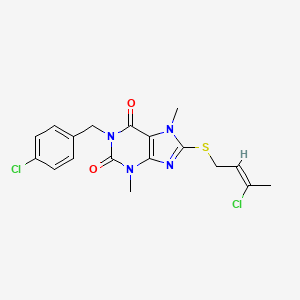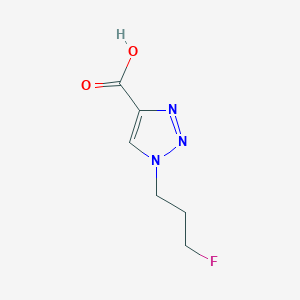
1-(3-Fluoropropyl)-1H-1,2,3-triazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Fluoropropyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
作用机制
Target of Action
The primary target of 1-(3-Fluoropropyl)-1H-1,2,3-triazole-4-carboxylic acid is the estrogen receptor (ER), specifically the ER alpha (ERα) subtype . ERα is a nuclear receptor that is activated by the hormone estrogen . It is expressed in various tissues, including the breast, where it plays a crucial role in the development and progression of breast cancer .
Mode of Action
This compound acts as a Selective Estrogen Receptor Degrader (SERD) . SERDs bind to ERα and induce a conformational change that results in the degradation of the receptor . This leads to effective inhibition of ER signaling, even in the presence of activating mutations in the ER that can cause resistance to other endocrine therapies .
Biochemical Pathways
The action of this compound affects the estrogen signaling pathway . By degrading ERα, it disrupts the ability of estrogen to drive the growth and proliferation of ER-positive breast cancer cells . This can lead to a decrease in tumor growth and potentially to tumor regression .
Pharmacokinetics
It is noted that similar compounds have been developed with improved drug properties for oral administration . These improvements may include better absorption, distribution, metabolism, and excretion (ADME) properties, which can enhance the bioavailability of the drug .
Result of Action
The result of the action of this compound is a decrease in ER signaling in ER-positive breast cancer cells . This can lead to a reduction in the growth and proliferation of these cells . In preclinical models, treatment with similar compounds has demonstrated significant tumor regression .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of activating mutations in the ER, which can cause resistance to other endocrine therapies
生化分析
Cellular Effects
Similar fluorinated compounds have been shown to influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 1-(3-Fluoropropyl)-1H-1,2,3-triazole-4-carboxylic acid remains largely unexplored
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of this compound in animal models
准备方法
The synthesis of 1-(3-Fluoropropyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoropropylamine and propargyl alcohol.
Formation of Triazole Ring: The triazole ring is formed through a cycloaddition reaction, commonly known as the Huisgen 1,3-dipolar cycloaddition. This reaction involves the reaction of an azide with an alkyne to form the triazole ring.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, typically using carbon dioxide or a carboxylating agent.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity of the final product.
化学反应分析
1-(3-Fluoropropyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluoropropyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halides and nucleophiles.
Coupling Reactions: The triazole ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(3-Fluoropropyl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
相似化合物的比较
1-(3-Fluoropropyl)-1H-1,2,3-triazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-(3-Fluoropropyl)-1H-1,2,3-triazole-5-carboxylic acid: This compound has a similar structure but with the carboxylic acid group at a different position on the triazole ring.
1-(3-Fluoropropyl)-1H-1,2,4-triazole-3-carboxylic acid: This compound has a different arrangement of nitrogen atoms in the triazole ring.
1-(3-Fluoropropyl)-1H-1,2,3-triazole-4-carboxamide: This compound has an amide group instead of a carboxylic acid group.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
1-(3-fluoropropyl)triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8FN3O2/c7-2-1-3-10-4-5(6(11)12)8-9-10/h4H,1-3H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRDGRTYQITXHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NN1CCCF)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
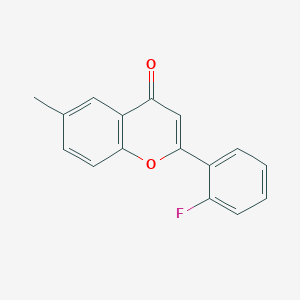
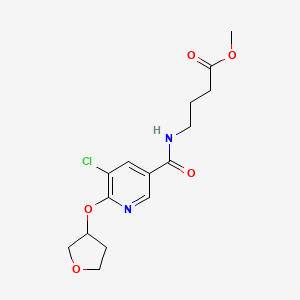
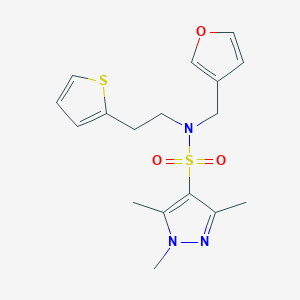
![3-{[1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}propanoic acid](/img/structure/B2604340.png)
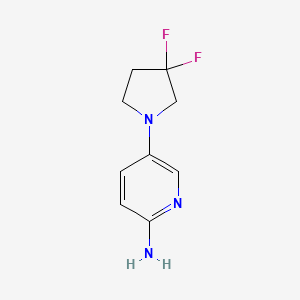

![1-[(4-Chlorophenyl)methyl]-3-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-3-methylurea](/img/structure/B2604344.png)
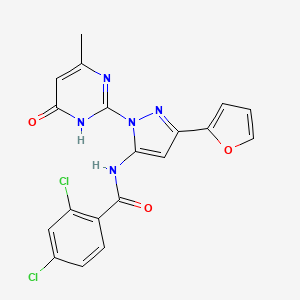
![5-chloro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2604346.png)
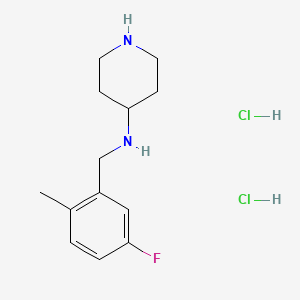
![2-(3-benzyl-8-methoxy-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(2-chlorobenzyl)acetamide](/img/new.no-structure.jpg)
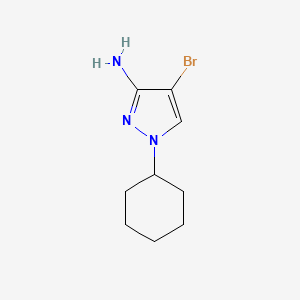
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2604352.png)
